2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Overview
Description
“2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 177.20 and its molecular formula is C9H11N3O .Scientific Research Applications
Synthesis and Chemical Reactions
The chemical compound 2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is involved in various synthetic and chemical reaction studies, contributing to the development of novel organic compounds. Research demonstrates its application in the synthesis of sulfonylated furans and imidazo[1,2-a]pyridine derivatives via a metal-free three-component, domino reaction, showcasing excellent functional group tolerance and efficiency (Cui et al., 2018). This methodology is significant for constructing complex molecules with potential applications in pharmaceuticals and materials science.
Catalysis and Organic Transformations
The compound plays a role in catalysis and organic transformations, where it acts as a precursor or intermediate in various reactions. For instance, it has been utilized in the synthesis of densely functionalized 4H-pyrano[2,3-c]pyrazoles through L-proline-catalyzed, on-water four-component domino reactions, demonstrating the potential for green chemistry applications (Prasanna et al., 2013). Such reactions are notable for their efficiency and eco-friendliness, contributing to sustainable chemical synthesis.
Heterocyclic Chemistry
In heterocyclic chemistry, this compound is involved in the construction of novel heterocycles, an area of great interest due to their widespread presence in bioactive molecules. Research includes the development of novel azines and azolotriazines incorporating a dibromobenzofuran moiety, offering versatile synthetic routes for the creation of complex heterocyclic structures (Sanad & Mekky, 2018). These findings have implications for drug discovery and development, highlighting the compound's importance in medicinal chemistry.
Antimicrobial and Antiprotozoal Agents
The compound's derivatives have been explored for their potential antimicrobial and antiprotozoal activities. Studies have synthesized new series of pyrazole and imidazole derivatives showing antimicrobial properties, indicating the compound's utility in developing new therapeutic agents (Idhayadhulla et al., 2012). Furthermore, dicationic imidazo[1,2-a]pyridines and related derivatives have demonstrated significant antiprotozoal effects, offering insights into new treatments for protozoal infections (Ismail et al., 2004).
Mechanism of Action
The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . There is a necessity for the development of a new drug that overcomes the Antimicrobial resistance (AMR) problems . Therefore, the future directions of “2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine” could be focused on its potential in drug development.
Properties
IUPAC Name |
2-[6-(furan-3-yl)imidazo[1,2-b]pyrazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-2-3-14-4-5-15-11(14)7-10(13-15)9-1-6-16-8-9/h1,4-8H,2-3,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCNSQTKQBYYXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=NN3C=CN(C3=C2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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